

# Independent Verification of INCB01158: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |  |  |  |
|----------------------|-------------------------------|-----------|--|--|--|
| Compound Name:       | Numidargistat dihydrochloride |           |  |  |  |
| Cat. No.:            | B10801017                     | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the arginase inhibitor INCB01158 (also known as Numidargistat or CB-1158) with other alternative arginase inhibitors. The information is based on publicly available preclinical and clinical findings, with a focus on experimental data to support independent verification.

## Mechanism of Action and Clinical Overview of INCB01158

INCB01158 is an orally available inhibitor of arginase, an enzyme that depletes the amino acid L-arginine in the tumor microenvironment. By inhibiting arginase, INCB01158 aims to restore L-arginine levels, thereby promoting the activation and proliferation of anti-tumor T-cells and other immune cells. This agent has been evaluated in a first-in-human Phase 1/2 clinical trial (NCT02903914) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.

### **Comparative Performance Data**

The following tables summarize the key preclinical and clinical data for INCB01158 and a selection of other arginase inhibitors.

#### **Table 1: In Vitro Potency of Arginase Inhibitors**



| Compound                | Arginase 1<br>(ARG1) IC50/Ki | Arginase 2<br>(ARG2) IC50/Ki | Selectivity                    | Reference |
|-------------------------|------------------------------|------------------------------|--------------------------------|-----------|
| INCB01158 (CB-<br>1158) | 86 nM (IC50)                 | 296 nM (IC50)                | ARG1-selective                 | [1][2]    |
| OATD-02                 | 20 nM (IC50)                 | 48 nM (IC50)                 | Dual<br>ARG1/ARG2<br>inhibitor | [3]       |
| ABH                     | 0.11 μM (Ki)                 | 0.25 μM (Ki)                 | Non-selective                  | [1][4]    |
| nor-NOHA                | 500 nM (Ki)                  | 50 nM (Ki)                   | ARG2-selective                 | [1][5]    |

Table 2: Preclinical In Vivo Efficacy in Syngeneic Mouse

**Models** 

| Compound                | Mouse Model       | Dosing                | Key Findings                                                                                  | Reference |
|-------------------------|-------------------|-----------------------|-----------------------------------------------------------------------------------------------|-----------|
| INCB01158 (CB-<br>1158) | CT26 (colorectal) | 100 mg/kg, PO,<br>BID | Modest single-<br>agent tumor<br>growth inhibition.<br>Synergistic effect<br>with anti-PD-L1. | [3]       |
| OATD-02                 | CT26 (colorectal) | 100 mg/kg, PO,<br>BID | Significant single-agent tumor growth inhibition, superior to CB- 1158.                       | [3]       |

## Table 3: Clinical Trial Overview and Efficacy of INCB01158 (NCT02903914)



| Treatment Arm                | Patient<br>Population                                               | N   | Overall<br>Response<br>Rate (ORR) | Best Overall<br>Response<br>(BOR)                   |
|------------------------------|---------------------------------------------------------------------|-----|-----------------------------------|-----------------------------------------------------|
| INCB01158<br>Monotherapy     | Advanced/Metast atic Solid Tumors                                   | 107 | 0%                                | 20% Stable<br>Disease                               |
| INCB01158 +<br>Pembrolizumab | Advanced/Metast<br>atic Solid Tumors<br>(Anti-PD-1/PD-<br>L1 naive) | 118 | 10.2%                             | 1.7% Complete<br>Response, 8.5%<br>Partial Response |

### **Experimental Protocols**

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

#### **Arginase Activity Assay (Colorimetric)**

This protocol is adapted from commercially available kits and is suitable for measuring arginase activity in tissue homogenates or cell lysates.

- Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10<sup>6</sup>) in 100 μL of ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris. Collect the supernatant for the assay.
- Reaction Setup: In a 96-well plate, add 1-40 μL of the sample supernatant. Adjust the final volume to 40 μL with Arginase Assay Buffer. Prepare a positive control using a known amount of arginase and a blank with assay buffer only.
- Substrate Addition: Prepare a reaction mix containing the L-arginine substrate according to the manufacturer's instructions. Add the reaction mix to each well.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), allowing the arginase in the sample to convert L-arginine to urea and L-ornithine.
- Urea Detection: Add a reagent that reacts with the produced urea to generate a colored product.



- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The amount of color is proportional to the arginase activity.
- Calculation: Calculate the arginase activity based on a standard curve generated with known concentrations of urea.

### Plasma L-Arginine Quantification (LC-MS/MS)

This method provides accurate and sensitive measurement of L-arginine levels in plasma samples.

- Sample Preparation: To a 96-well microfiltration plate, add plasma samples. For quantification, add a known concentration of a stable isotope-labeled internal standard (e.g., [2H7]-L-arginine).
- Protein Precipitation: Precipitate plasma proteins by adding a suitable solvent (e.g., methanol).
- Filtration: Centrifuge the plate to filter the samples and remove precipitated proteins.
- LC-MS/MS Analysis: Inject the filtered samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  - Chromatography: Separate L-arginine from other plasma components using a suitable LC column and mobile phase gradient.
  - Mass Spectrometry: Use tandem mass spectrometry with multiple reaction monitoring (MRM) to specifically detect and quantify L-arginine and the internal standard based on their unique parent and daughter ion masses.
- Quantification: Determine the concentration of L-arginine in the samples by comparing the
  peak area ratio of the analyte to the internal standard against a standard curve prepared with
  known concentrations of L-arginine.

#### T-Cell Proliferation Assay (In Vitro)

This assay assesses the ability of an arginase inhibitor to rescue T-cell proliferation from myeloid cell-mediated suppression.



- Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation. Further purify T-cells and myeloid cells using magneticactivated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Co-culture Setup: In a 96-well plate, co-culture purified T-cells with isolated myeloid cells at a specific ratio (e.g., 2:1).
- Treatment: Add the arginase inhibitor (e.g., INCB01158) at various concentrations to the coculture wells. Include a vehicle control.
- T-Cell Stimulation: Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies to the culture medium.
- Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
- Proliferation Measurement: Assess T-cell proliferation using one of the following methods:
  - [3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours
    of incubation. Harvest the cells and measure the amount of incorporated radioactivity
    using a scintillation counter.
  - CFSE Staining: Label T-cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. After incubation, analyze the dilution of the CFSE signal in the T-cell population by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

#### **Visualizations**

The following diagrams illustrate key pathways and workflows related to INCB01158.





#### Click to download full resolution via product page

Caption: Mechanism of action of INCB01158 in the tumor microenvironment.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syngeneic Models Altogen Labs [altogenlabs.com]
- 3. OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- To cite this document: BenchChem. [Independent Verification of INCB01158: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10801017#independent-verification-of-published-findings-on-incb01158]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com